1-(3-Methyloxetan-3-yl)ethan-1-amine

Chiral Amine Enantioselective Synthesis Stereochemical SAR

1-(3-Methyloxetan-3-yl)ethan-1-amine is a chiral primary amine featuring a 3-methyloxetane ring that serves as a bioisostere for gem-dimethyl and carbonyl groups. This scaffold enables systematic modulation of LogP, aqueous solubility, and metabolic stability while maintaining H-bond donor/acceptor capacity. The chiral center at the alpha-carbon supports enantioselective SAR exploration, unlike achiral oxetane amines. Ideal for amide coupling, reductive amination, and parallel library synthesis. Available at purities ≥98% (racemate or individual enantiomers).

Molecular Formula C6H13NO
Molecular Weight 115.17
CAS No. 1450658-57-7
Cat. No. B3322408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methyloxetan-3-yl)ethan-1-amine
CAS1450658-57-7
Molecular FormulaC6H13NO
Molecular Weight115.17
Structural Identifiers
SMILESCC(C1(COC1)C)N
InChIInChI=1S/C6H13NO/c1-5(7)6(2)3-8-4-6/h5H,3-4,7H2,1-2H3
InChIKeyVXNMAFYOYOFJFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methyloxetan-3-yl)ethan-1-amine (CAS 1450658-57-7): Sourcing Guide for Chiral Amine Procurement and Oxetane-Based Lead Optimization


1-(3-Methyloxetan-3-yl)ethan-1-amine is a chiral primary amine building block characterized by a 3-methyloxetane ring attached to an ethan-1-amine moiety . With a molecular formula of C₆H₁₃NO and molecular weight of 115.17–115.18 g/mol, this compound exists as a racemic mixture or can be procured as individual enantiomers . The oxetane ring—a strained four-membered cyclic ether—confers distinct physicochemical properties that are strategically leveraged in medicinal chemistry for lead optimization, particularly for modulating solubility, metabolic stability, and conformational preferences relative to conventional functional groups such as gem-dimethyl or carbonyl moieties . The compound is supplied at purities ranging from 95% to 98% by multiple vendors for research use .

1-(3-Methyloxetan-3-yl)ethan-1-amine: Critical Substitution Risks for Oxetane-Containing Synthetic Intermediates


Generic substitution of 1-(3-methyloxetan-3-yl)ethan-1-amine with non-oxetane or structurally simplified analogs is pharmacologically and synthetically unsound. The 3-methyloxetane moiety functions as a bioisostere for gem-dimethyl and carbonyl groups, conferring predictable and quantifiable alterations to physicochemical parameters—including aqueous solubility, lipophilicity (LogP), and metabolic stability—that directly influence ADMET profiles in lead optimization . Furthermore, the compound possesses a chiral center at the alpha-carbon of the ethanamine side chain; substitution with achiral amines or incorrect enantiomers eliminates the stereochemical fidelity required for target engagement and structure-activity relationship (SAR) development . The oxetane ring's inherent ring strain and conformational preferences (e.g., preferred gauche conformation) produce exit vectors and hydrogen-bonding networks distinct from those of acyclic amines or amides [1][2]. Interchanging this compound with non-oxetane amines or 3-unsubstituted oxetane derivatives without rigorous matched-pair analysis risks invalidating SAR data and compromising the predictive value of downstream in vitro and in vivo studies.

1-(3-Methyloxetan-3-yl)ethan-1-amine: Quantitative Differentiation Evidence Versus In-Class and Structural Analogs


Stereochemical Differentiation: Chiral Alpha-Methyl Substitution Versus Unsubstituted Oxetane Analogs

1-(3-Methyloxetan-3-yl)ethan-1-amine contains a chiral center at the alpha-carbon of the ethanamine chain, resulting from the methyl substituent on the carbon adjacent to the amine group. This stereocenter is absent in the direct non-methyl analog 1-(oxetan-3-yl)ethan-1-amine (CAS 1544892-89-8), which is achiral [1]. The introduction of chirality in the target compound enables enantioselective synthesis and the development of stereochemically defined SAR relationships that are impossible with the achiral analog. Specifically, the (S)- and (R)-enantiomers of 1-(3-methyloxetan-3-yl)ethan-1-amine are distinct chemical entities with differing biological activities and target interactions .

Chiral Amine Enantioselective Synthesis Stereochemical SAR

Molecular Weight and Lipophilicity Differentiation Relative to 3-Methyloxetane Core Amines

The 3-methyloxetane amine class includes several structurally related building blocks with varying substitution patterns that produce distinct physicochemical profiles. 1-(3-Methyloxetan-3-yl)ethan-1-amine (MW 115.17; C₆H₁₃NO) differs from the simpler core amine 3-amino-3-methyloxetane (CAS 874473-14-0; MW 87.12; C₄H₉NO) by the presence of an additional methyl group and an extended ethanamine carbon chain . This structural extension increases molecular weight by approximately 32% (28.05 g/mol increase) and introduces a chiral center absent in the core amine. The increased carbon count and altered hydrogen-bonding capacity (one H-bond donor, two H-bond acceptors in target vs. one donor, two acceptors in comparator) are predicted to influence lipophilicity (LogP) and membrane permeability in ways that differ from the parent core [1].

Physicochemical Properties Lead Optimization ADMET Prediction

Conformational Preference and Exit Vector Geometry: Class-Level Inference for Amino-Oxetane Bioisosteres

A matched molecular pair (MMP) study of 12 3-aryl-3-amino-oxetane and benzamide pairs provides class-level evidence supporting the use of amino-oxetanes—including the 3-amino-oxetane motif present in 1-(3-methyloxetan-3-yl)ethan-1-amine—as bioisosteric replacements for amides and sulfonamides [1]. The study reports that across surveyed physicochemical properties (pH stability, solubility, lipophilicity, clearance, permeability), amino-oxetanes exhibited broadly comparable profiles to their amide counterparts while displaying improved solubility. Crystallographic analysis revealed that amino-oxetanes adopt a preferred gauche conformation, making the torsion angle and exit vectors more similar to sulfonamides than to amides, suggesting better like-for-like topological replacement for sulfonamide pharmacophores [1][2].

Bioisosterism Amide Replacement Conformational Analysis

Commercial Availability and Purity Benchmarking Across Vendor Sources

1-(3-Methyloxetan-3-yl)ethan-1-amine is commercially available from multiple research chemical suppliers with verified purity specifications, enabling procurement flexibility and vendor comparison. Documented purity levels range from 95% (AKSci ) to 97% (AChemBlock ) to 98% (Leyan ). This multi-vendor availability contrasts with the more limited commercial sources for the enantiopure forms, such as (S)-1-(3-Methyloxetan-3-yl)ethan-1-amine, which are less widely stocked and may require custom synthesis or longer lead times.

Procurement Quality Control Sourcing Strategy

1-(3-Methyloxetan-3-yl)ethan-1-amine: High-Value Research Application Scenarios Based on Quantitative Evidence


Lead Optimization Programs Requiring Amide or Sulfonamide Bioisosteric Replacement with Modulated Physicochemical Properties

The 3-methyloxetane-ethanamine scaffold is positioned as a bioisosteric replacement for benzamide or sulfonamide pharmacophores in lead optimization. Matched molecular pair studies across 12 aryl-amino-oxetane/benzamide pairs demonstrate that amino-oxetanes maintain comparable H-bond donor/acceptor capabilities to amides while offering improved aqueous solubility . Crystallographic analysis confirms a preferred gauche conformation that aligns exit vectors more closely with sulfonamides than amides . Researchers developing kinase inhibitors, GPCR modulators, or epigenetic targets where amide/sulfonamide linkages are critical can employ this compound to systematically vary lipophilicity, solubility, and metabolic stability without sacrificing target engagement topology.

Stereochemically-Defined SAR Studies Requiring Chiral Amine Building Blocks

The chiral center at the alpha-carbon of the ethanamine chain enables enantioselective synthesis and stereochemical SAR exploration that is impossible with achiral oxetane amines such as 1-(oxetan-3-yl)ethan-1-amine (CAS 1544892-89-8) or 3-amino-3-methyloxetane (CAS 874473-14-0) . Procurement of the racemate or individual (S)- and (R)-enantiomers allows medicinal chemists to assess enantiomer-dependent differences in target binding affinity, functional activity, and downstream pharmacology. This is particularly valuable in programs targeting chiral biological environments (e.g., CNS receptors, ion channels) where stereochemistry profoundly influences efficacy and off-target profiles.

Modular Synthesis of Novel Chemical Entities via Nucleophilic Amine Coupling

1-(3-Methyloxetan-3-yl)ethan-1-amine functions as a versatile primary amine synthon for amide bond formation, reductive amination, and nucleophilic substitution reactions . The compound can be incorporated into larger molecular frameworks to introduce the 3-methyloxetane motif—a strained heterocycle that modulates ADMET properties . Synthetic methodologies for amino-oxetane installation, including defluorosulfonylative coupling of sulfonyl fluorides, have been demonstrated to produce oxetane analogs of bioactive benzamides and marketed drugs with tolerance to polar functionalities . This positions the compound as a key intermediate in library synthesis and parallel medicinal chemistry efforts aimed at property-based lead optimization.

Physicochemical Property Profiling in Matched Molecular Pair (MMP) Studies

The systematic comparison of 1-(3-methyloxetan-3-yl)ethan-1-amine against structurally related analogs (e.g., 3-amino-3-methyloxetane, 1-(oxetan-3-yl)ethan-1-amine, (3-methyloxetan-3-yl)methanamine) provides a framework for constructing matched molecular pairs to quantify the impact of methyl substitution and chain extension on key drug-like properties . These MMP analyses can inform predictive models for LogP, solubility, clearance, and permeability, enabling data-driven decisions in lead optimization campaigns. The multi-vendor commercial availability of the compound at defined purities (95–98%) supports reproducible experimental workflows for such comparative profiling studies.

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